molecular formula C9H12O2 B1666784 2-(Benzyloxy)ethanol CAS No. 622-08-2

2-(Benzyloxy)ethanol

Cat. No. B1666784
CAS RN: 622-08-2
M. Wt: 152.19 g/mol
InChI Key: CUZKCNWZBXLAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06624331B1

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[CH2:6]([O:13][CH2:14][CH:15]=[O:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([O:13][CH2:14][CH:15]=[O:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:6]([O:13][CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624331B1

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[CH2:6]([O:13][CH2:14][CH:15]=[O:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([O:13][CH2:14][CH:15]=[O:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:6]([O:13][CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.